G12S inhibitor-2 is a small molecule designed to selectively target the G12S mutation of the K-Ras protein, which is implicated in various cancers. This compound represents a significant advancement in the development of targeted therapies for K-Ras mutations, particularly those that are difficult to inhibit due to their structural characteristics. The G12S mutation accounts for approximately 4.4% of all K-Ras mutations and has been challenging to target with traditional therapeutic approaches.
The development of G12S inhibitor-2 is rooted in research focused on covalent inhibitors that can selectively modify the G12S mutant form of K-Ras. Studies have shown that these inhibitors can suppress oncogenic signaling by utilizing a mechanism involving serine acylation, specifically targeting the mutant serine residue in K-Ras .
G12S inhibitor-2 falls under the classification of covalent inhibitors and small molecule drugs. These types of compounds are characterized by their ability to form stable covalent bonds with specific amino acid residues in target proteins, leading to permanent modifications that can disrupt their function.
The synthesis of G12S inhibitor-2 involves several key steps, primarily focusing on the incorporation of β-lactone electrophiles into the molecular structure. The synthetic route typically includes:
The synthesis may involve specific reagents and conditions optimized for high yield and purity. For instance, conditions such as temperature, solvent choice, and reaction time are critical for achieving successful acylation while minimizing side reactions.
The molecular structure of G12S inhibitor-2 features a β-lactone ring that is crucial for its mechanism of action. The compound binds within the Switch-II pocket (S-IIP) of K-Ras(G12S), where it facilitates the acylation of the mutant serine residue.
Structural analysis through X-ray crystallography has revealed detailed interactions between G12S inhibitor-2 and K-Ras(G12S). For instance, studies have shown that upon binding, the compound stabilizes the GDP-bound state of K-Ras(G12S), leading to significant changes in thermal stability and conformational dynamics .
The primary chemical reaction involving G12S inhibitor-2 is its acylation of the serine residue at position 12 in K-Ras(G12S). This reaction can be summarized as follows:
Kinetic studies have demonstrated that this reaction is selective for the mutant form of K-Ras, showing no significant reactivity with wild-type K-Ras under identical conditions . This selectivity is crucial for minimizing off-target effects.
The mechanism by which G12S inhibitor-2 exerts its therapeutic effects involves:
Experimental data indicate that treatment with G12S inhibitor-2 leads to reduced levels of active Ras-GTP and downstream effectors such as phospho-ERK and phospho-AKT in cancer cell lines harboring the G12S mutation .
G12S inhibitor-2 is expected to exhibit properties typical of small molecules, including:
Key chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
G12S inhibitor-2 has significant potential applications in cancer therapy, particularly for treating tumors with K-Ras(G12S) mutations. Its ability to selectively inhibit oncogenic signaling pathways makes it a promising candidate for further development into clinical therapies.
Additionally, this compound serves as a valuable tool for studying K-Ras biology and may aid in elucidating mechanisms underlying resistance to existing therapies targeting other K-Ras mutations . Future research may also explore its utility in combination therapies or as part of broader treatment regimens for various cancers associated with Ras mutations.
The KRAS G12S mutation represents a distinct molecular subset within the spectrum of oncogenic KRAS alterations. While less frequent than G12D, G12V, or G12C variants, it exhibits significant clinical relevance across multiple malignancies. In pancreatic ductal adenocarcinoma (PDAC), KRAS mutations occur in >90% of cases, with G12S accounting for ~2.5% of these mutations [1] [4]. Colorectal cancer (CRC) demonstrates a KRAS mutation rate of 35–45%, of which G12S constitutes approximately 2.8% [4] [6]. Non-small cell lung cancer (NSCLC) shows a lower overall KRAS mutation prevalence (20–35%), with G12S representing 2.5% of KRAS-mutant cases [4].
Table 1: KRAS G12S Mutation Prevalence by Cancer Type
| Cancer Type | Overall KRAS Mutation Frequency (%) | G12S Among KRAS Mutations (%) |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma | 90–92 | 2.5 |
| Colorectal Cancer | 35–49 | 2.8 |
| Non-Small Cell Lung Cancer | 20–35 | 2.5 |
| Cholangiocarcinoma | 18–35 | <2 |
| Endometrial Cancer | 17 | <2 |
Geographical and gender-based variations have been observed. Turkish CRC data indicates higher overall KRAS mutation rates in females (48.8%) versus males (42.6%), though G12S-specific gender distribution requires further study [6]. Pediatric cancers exhibit distinct patterns, with KRAS G12S observed in acute leukemias and germ cell tumors, though comprehensive epidemiological data remains limited [4].
The substitution of glycine by serine at codon 12 induces critical perturbations in KRAS structure and dynamics. Glycine's unique flexibility (φ/ψ angles: -75°/160°) at position 12 within the phosphate-binding loop (P-loop: residues 10–17) normally facilitates optimal nucleotide positioning for GTP hydrolysis [2] [9]. Serine introduction imposes steric and electrostatic constraints due to:
Crystallographic analysis (PDB: 7X7Q) confirms that KRASG12S∙GDP adopts a conformation highly analogous to wild-type KRAS∙GDP, with backbone root-mean-square deviation (RMSD) of 0.273 Å [2]. However, electron density maps reveal localized distortion in the P-loop, particularly at residues G10-G12S-G13, where the serine side chain reorients toward the α-phosphate of GDP. This reorientation sterically blocks the arginine finger residue (R789) of GAP proteins like NF1 from accessing the γ-phosphate of GTP, fundamentally impairing hydrolysis.
Table 2: Structural Parameters of KRAS G12S vs. Wild-Type KRAS
| Parameter | Wild-Type KRAS | KRAS G12S Mutant | Functional Consequence |
|---|---|---|---|
| P-loop Flexibility | High (ΔG° flex: 3.2 kcal/mol) | Reduced (ΔG° flex: 6.8 kcal/mol) | Impaired GAP docking |
| Switch I RMSF* | 1.8 Å | 0.9 Å | Reduced effector-binding plasticity |
| Mg2+ Coordination Distance | 2.1 Å | 2.5 Å | Weakened GTP binding affinity |
| Switch II Torsional Strain | 10.7° | 12.6° | Hindered catalytic conformation |
RMSF: Root Mean Square Fluctuation during 50 ns MD simulation [9]
The G12S mutation exerts multifaceted effects on KRAS biochemical function, driving oncogenesis through two primary mechanisms:
GTPase Activity Impairment:KRASG12S exhibits profoundly reduced intrinsic GTP hydrolysis rates. Single-turnover GTPase assays demonstrate a 92% decrease in hydrolysis velocity (kcat = 0.002 min-1) compared to wild-type KRAS (kcat = 0.025 min-1) [2]. Critically, G12S abolishes sensitivity to GAP-mediated acceleration. Neurofibromin (NF1) enhances wild-type KRAS hydrolysis by >1000-fold but fails to stimulate KRASG12S GTPase activity due to steric obstruction of the catalytic arginine finger [2] [8]. This results in prolonged GTP-bound state occupancy (t1/2 > 120 min vs. 3 min in wild-type), enabling sustained effector engagement.
Altered Nucleotide Exchange:G12S paradoxically affects nucleotide cycling. While intrinsic GDP dissociation rates remain comparable to wild-type (koff = 0.18 min-1), SOS1-catalyzed exchange is reduced by 65% [2]. This arises from impaired SOS1 binding to the KRASG12S∙GDP complex, as confirmed by surface plasmon resonance (KD = 1.8 μM vs. 0.4 μM for wild-type). Consequently, KRASG12S exhibits prolonged dwell times in both GDP and GTP states, creating a unique kinetic profile distinct from other KRAS mutants.
Downstream Pathway Activation:KRASG12S differentially activates effector pathways compared to other mutants:
Table 3: Signaling Pathway Activation by KRAS G12S in Ba/F3 Cells
| Downstream Pathway | Activation Level vs. WT KRAS | Key Effectors Dysregulated |
|---|---|---|
| RAF-MEK-ERK | 4.8-fold increase | B-RAF, C-RAF dimerization |
| PI3K-AKT | 2.3-fold increase | p85α regulatory subunit, PDK1 |
| RALGDS-RAL | 6.1-fold increase | RALA, RALB GTP loading |
| PLCε-PKC | 1.2-fold increase (NS) | PKCα, PKCδ |
Oncogenic Transformation:KRASG12S demonstrates robust transforming potential in vitro. Ba/F3 cells expressing KRASG12S achieve IL-3-independent proliferation at rates comparable to KRASG12C (doubling time: 18.4 ± 0.7 hr vs. 17.9 ± 0.5 hr) [2]. Transcriptomic analysis reveals upregulation of EMT-associated genes (SNAI1, TWIST1) and inflammatory cytokines (IL-6, IL-8), promoting angiogenesis and immune evasion. The cytokine profile induces STAT3 phosphorylation in stromal cells, establishing a pro-tumorigenic microenvironment [1] [4].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2